6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride
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Overview
Description
6-Methyl-2-azabicyclo[221]heptan-6-ol hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclohexanone derivative, followed by reduction and subsequent quaternization to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Azabicyclo[2.2.1]heptane hydrochloride
- 8-Azabicyclo[3.2.1]octane derivatives
Uniqueness
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
6-methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(9)3-5-2-6(7)8-4-5;/h5-6,8-9H,2-4H2,1H3;1H |
InChI Key |
MDQKLUYUUUXREQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC1NC2)O.Cl |
Origin of Product |
United States |
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